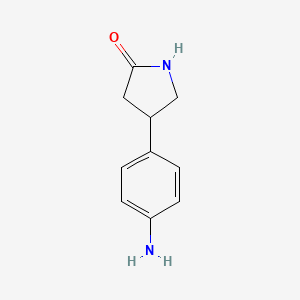

4-(4-aminophenyl)pyrrolidin-2-one

Description

Significance of Pyrrolidinone Core Structures in Synthetic Organic Chemistry and Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in both synthetic organic chemistry and medicinal chemistry. frontiersin.orgnih.gov Its prevalence is a testament to its versatile nature, offering a three-dimensional structure that can effectively explore pharmacophore space. nih.gov This non-planar ring system, often exhibiting pseudorotation, provides a stereochemically rich framework that is crucial for specific interactions with biological targets. nih.gov

In synthetic organic chemistry, the pyrrolidinone core serves as a valuable building block for the construction of more complex molecules. nih.gov Its synthesis can be achieved through various methods, including 1,3-dipolar cycloadditions and aminocyclizations. nih.gov The amino acids proline and hydroxyproline (B1673980) are often employed as chiral starting materials for the stereoselective synthesis of pyrrolidinone derivatives. nih.govmdpi.com

From a medicinal chemistry perspective, the pyrrolidinone scaffold is a core component of numerous biologically active compounds. frontiersin.orgwikipedia.org Derivatives of 2-pyrrolidinone (B116388) have been investigated for a wide range of therapeutic applications, including their potential as antimicrobial, antiviral, and anticancer agents. ontosight.ainih.gov The racetam family of drugs, such as piracetam (B1677957) and aniracetam, which are known for their cognitive-enhancing effects, are based on the pyrrolidinone structure. wikipedia.org Furthermore, this scaffold is present in natural alkaloids like nicotine (B1678760) and hygrine. wikipedia.org The ability of the pyrrolidinone ring to be readily functionalized allows for the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov

Historical Context of 4-Aminophenyl Moieties in Bioactive Compound Development

The 4-aminophenyl moiety, a substituted aniline, has a long and storied history in the development of bioactive compounds. Its presence is often associated with a compound's ability to interact with biological systems, and it has been a key component in the design of various therapeutic agents. This functional group can participate in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition at receptor binding sites.

Historically, the aminophenyl group has been incorporated into a diverse array of molecules with demonstrated biological activity. For instance, it is a structural feature in some sulfonamide antibacterial agents. The versatility of the amino group allows for further chemical modification, enabling the synthesis of a wide range of derivatives with altered pharmacokinetic and pharmacodynamic profiles. The propargylamine (B41283) moiety, which contains an amino group, is another important functional group in drug discovery, known for its presence in compounds targeting neurodegenerative diseases. researchgate.netnih.gov

Overview of Current Research Landscape for 4-(4-Aminophenyl)pyrrolidin-2-one Analogues

Current research efforts are actively exploring the potential of analogues of this compound. Scientists are synthesizing and evaluating a variety of derivatives to understand the structure-activity relationships (SAR) and to identify compounds with enhanced potency and selectivity for specific biological targets.

One area of investigation involves the synthesis of novel Tie-2 kinase inhibitors based on a pyrrolopyrimidine chemotype, where a 4-amino-pyrrolopyrimidine core is functionalized. nih.gov Although not a direct analogue, this research highlights the utility of the aminophenyl-like moiety in targeting protein kinases, which are crucial in cancer therapy. nih.gov Another study focused on pyrovalerone analogues, which are potent inhibitors of monoamine transporters, demonstrating the significance of the pyrrolidinone ring in modulating neurotransmitter uptake. nih.gov

Furthermore, research into the functionalization of 1-(4'-aminobiphenyl-2-yl)pyrrolidin-2-one has led to the discovery of a compound with biochemical potency and affinity, providing an initial structure-activity relationship map. researchgate.net These studies underscore the ongoing efforts to explore the chemical space around the 4-aminophenylpyrrolidinone scaffold to develop new therapeutic agents.

Rationale for Comprehensive Academic Investigation of this compound

The unique combination of the pyrrolidinone core and the 4-aminophenyl moiety in a single molecule provides a strong rationale for its comprehensive academic investigation. The established biological significance of each component suggests that their amalgamation could lead to novel compounds with interesting and potentially valuable pharmacological properties.

Detailed research into this compound and its analogues is warranted to fully elucidate their potential in medicinal chemistry and materials science. The knowledge gained from such investigations could pave the way for the development of new drugs and other functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWGWQQVNONIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22518-24-7 | |

| Record name | 4-(4-aminophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 4 Aminophenyl Pyrrolidin 2 One and Its Key Precursors

Retrosynthetic Analysis of 4-(4-Aminophenyl)pyrrolidin-2-one

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, the primary disconnections involve the lactam ring and the bond connecting the phenyl group to the pyrrolidinone core.

A key transformation in the retrosynthetic direction is Functional Group Interconversion (FGI) . youtube.comimperial.ac.uk The primary amine of the target molecule can be retrosynthetically converted to a nitro group. This is a common strategy as the nitro group is a good precursor for an amino group via reduction, and its electron-withdrawing nature can be advantageous in certain synthetic steps. This leads to the precursor, 4-(4-nitrophenyl)pyrrolidin-2-one (B1433958) .

Further disconnection of the C-N bond in the lactam ring of 4-(4-nitrophenyl)pyrrolidin-2-one leads to a γ-amino acid precursor, 4-amino-3-(4-nitrophenyl)butanoic acid . This linear precursor can be cyclized to form the desired lactam.

Alternatively, a disconnection of the C4-phenyl bond suggests an arylation reaction as a key step in the forward synthesis. This would involve coupling a pyrrolidin-2-one derivative with a suitable aminophenyl or nitrophenyl synthon.

Direct Synthesis Routes to the Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one, or γ-lactam, ring is a common structural motif in many biologically active compounds. jst-ud.vn Various methods have been developed for its synthesis.

Cyclization Strategies for Lactam Ring Formation

The formation of the five-membered lactam ring is a critical step. Common strategies include:

Intramolecular Cyclization of γ-Amino Acids: This is a direct method where a γ-amino acid is heated, often with a catalyst, to induce intramolecular amide bond formation and subsequent cyclization. For instance, 4-amino-3-phenylbutanoic acid can be cyclized to form 4-phenyl-2-pyrrolidone (B42324). google.com

Reductive Cyclization of γ-Nitro Esters or Ketones: A γ-nitro compound can be simultaneously reduced and cyclized. For example, the catalytic hydrogenation of a compound containing both a nitro group and an ester or ketone at appropriate positions can lead to the formation of the lactam ring. google.compatsnap.com A patent describes the synthesis of 4-phenyl-2-pyrrolidone from diethyl malonate and 2-nitro-1-phenethyl ketone, where a palladium-carbon catalyzed hydrogenation step facilitates the reductive cyclization. google.compatsnap.com

From Donor-Acceptor Cyclopropanes: A method for synthesizing 1,5-substituted pyrrolidin-2-ones involves the ring-opening of donor-acceptor cyclopropanes with anilines or benzylamines, followed by lactamization. mdpi.comnih.gov This approach allows for the introduction of substituents at both the N1 and C5 positions of the pyrrolidinone ring. mdpi.comnih.gov

[3+2] Cycloaddition Reactions: Glycine-based [3+2] cycloaddition reactions provide a pathway to construct pyrrolidine-containing polycyclic compounds. mdpi.com This strategy involves the reaction of glycine (B1666218) with aldehydes and olefins to generate substituted pyrrolidines. mdpi.com

Functional Group Interconversions on Pre-formed Pyrrolidinone Systems

Functional group interconversions (FGI) are essential for modifying a pre-existing pyrrolidinone scaffold to introduce desired substituents. solubilityofthings.comfiveable.me This can involve:

Oxidation and Reduction: Oxidation can be used to introduce carbonyl groups or other functionalities, while reduction can convert carbonyls to hydroxyl groups or remove certain functional groups. For example, the reduction of an amide within a pyrrolidinone system can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or borane. imperial.ac.uk

Substitution Reactions: Introducing substituents onto the pyrrolidinone ring can be achieved through various substitution reactions. For instance, α-arylation of pyrrolidinones can be accomplished using metal-catalyzed cross-coupling reactions. acs.org

Strategies for Incorporating the 4-Aminophenyl Moiety

The introduction of the 4-aminophenyl group is a crucial step in the synthesis of the target molecule. This can be achieved either by starting with a precursor already containing this moiety or by introducing it at a later stage.

Reductive Amination and Catalytic Hydrogenation Pathways

Reductive amination is a powerful and widely used method for forming C-N bonds and is frequently employed in the synthesis of pharmaceuticals. nih.govrsc.org

From a Ketone Precursor: A common strategy involves the reductive amination of a ketone. A ketone precursor, such as 4-oxo-pyrrolidine derivative, could be reacted with p-nitroaniline followed by reduction of the resulting imine and the nitro group. Alternatively, direct reductive amination with ammonia (B1221849) followed by arylation could be envisioned.

Catalytic Hydrogenation of a Nitro Precursor: The most direct method to obtain the 4-aminophenyl group is through the reduction of a 4-nitrophenyl precursor. Catalytic hydrogenation is a clean and efficient method for this transformation. acs.org Typically, a catalyst such as palladium on carbon (Pd/C) or platinum on alumina (B75360) (Pt/Al₂O₃) is used under a hydrogen atmosphere. acs.orgrsc.org This method is often compatible with the pyrrolidinone ring, although care must be taken to avoid reduction of the lactam carbonyl under harsh conditions. A patent for the synthesis of 4-phenyl-2-pyrrolidone utilizes palladium on carbon for a hydrogenation step. google.compatsnap.com

The following table summarizes catalysts and conditions used in relevant hydrogenation reactions.

| Catalyst | Substrate Type | Product | Conditions | Yield | Reference |

| Rh/Al₂O₃ | Substituted Pyrrole | Substituted Pyrrolidine (B122466) | 1 atm H₂, RT, 2h | 92% | acs.org |

| Pt/V on HAP | N-methylpyrrolidone | N-methylpyrrolidine | Continuous flow, optimal conditions | 89.41% | rsc.org |

| Pd/C | Diethyl malonate & 2-nitro-1-phenethyl ketone condensation product | 3-(3-methoxy carboxyl -4-phenyl-2-pyrrolidone) | H₂, 20-30°C, 2-3h | Not specified | google.compatsnap.com |

Coupling Reactions and Arylation Procedures

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.comyoutube.com

Suzuki Coupling: While less common for direct C-N bond formation to an aniline, a Suzuki coupling could be envisioned to form the C4-phenyl bond. This would involve coupling a boronic acid derivative of the pyrrolidinone with a halo-nitrobenzene, followed by reduction of the nitro group.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. nih.govwikipedia.org It could potentially be used to couple a 4-halopyrrolidinone derivative with 4-nitroaniline (B120555) or directly with aniline. The choice of ligand is crucial for the success of this reaction. nih.gov

Ullmann Condensation: This is a classical copper-catalyzed reaction for the formation of aryl-nitrogen bonds. It could be a viable, albeit sometimes harsher, alternative to palladium-catalyzed methods.

The following table lists some common cross-coupling reactions and their typical components.

| Reaction Name | Catalyst | Nucleophile | Electrophile | Reference |

| Suzuki Coupling | Palladium(0) | Organoboron reagent | Organohalide | youtube.com |

| Buchwald-Hartwig Amination | Palladium | Amine | Organohalide | nih.gov |

| Negishi Coupling | Palladium or Nickel | Organozinc reagent | Organohalide | youtube.com |

| Stille Coupling | Palladium | Organotin reagent | Organohalide | youtube.com |

Stereoselective Synthesis Approaches for Chiral this compound Analogues

The creation of enantiomerically pure 4-substituted pyrrolidin-2-ones is a significant challenge in synthetic chemistry. Various stereoselective methods have been developed to control the stereochemistry at the C4 position, which can be broadly categorized into approaches using chiral precursors, chiral auxiliaries, and asymmetric catalysis.

A common strategy for synthesizing chiral pyrrolidine derivatives is to start from readily available chiral building blocks, such as amino acids. mdpi.com For instance, (S)-prolinol, derived from the reduction of proline, is a frequent starting material for a variety of pyrrolidine-containing drugs. mdpi.com While not directly leading to a 4-substituted pattern, this highlights the principle of using the chiral pool. Another approach involves the use of S-pyroglutamic acid, a natural chiral synthon, which allows for extensive derivatization. researchgate.net

The diastereoselective aza-Henry reaction of N-tert-butanesulfinyl imines with nitroalkanes has been shown to produce β-nitroamine derivatives. These intermediates, upon reduction of the nitro group, can undergo cyclization to form 5-substituted-2-pyrrolidones. nsf.gov This method offers a potential route to chiral 4-arylpyrrolidin-2-ones through the appropriate choice of starting materials.

Furthermore, 1,3-dipolar cycloaddition reactions between azomethine ylides and activated alkenes are a powerful tool for constructing the pyrrolidine ring with high stereocontrol. acs.org The use of chiral N-tert-butanesulfinylazadienes in [3+2] cycloadditions with azomethine ylides, catalyzed by silver carbonate, has been demonstrated to produce densely substituted pyrrolidines with up to four stereogenic centers in good yields and high diastereoselectivity. acs.org This approach could be adapted for the synthesis of chiral 4-(4-nitrophenyl)pyrrolidin-2-one, which can then be reduced to the final amino compound.

| Stereoselective Strategy | Key Features | Potential Application to Target Compound | Reference(s) |

| Chiral Pool Synthesis | Utilizes readily available chiral molecules like proline or pyroglutamic acid. | Derivatization of chiral precursors to introduce the 4-aminophenyl moiety. | mdpi.comresearchgate.net |

| Aza-Henry Reaction | Diastereoselective addition of a nitroalkane to a chiral N-tert-butanesulfinyl imine. | Synthesis of a chiral β-nitroamine precursor followed by reductive cyclization. | nsf.gov |

| [3+2] Cycloaddition | Reaction of a chiral azomethine ylide with an alkene to form the pyrrolidine ring. | Stereocontrolled synthesis of the pyrrolidinone ring with the desired substitution pattern. | acs.org |

Synthesis of Structurally Related Pyrrolidinone Derivatives for Comparative Studies

To establish structure-activity relationships, the synthesis of a variety of structurally related analogues is crucial. This involves modifications to the pyrrolidinone ring, derivatization of the exocyclic aminophenyl group, and the incorporation of other heterocyclic systems.

Modification of the Pyrrolidinone Ring Substituents

The pyrrolidinone scaffold allows for substitution at various positions. While the 4-position is defined by the aryl group, the other positions on the ring (1, 3, and 5) can be modified to explore the chemical space.

N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone at high temperatures. rsc.org More advanced multicomponent reactions, such as the Ugi four-component reaction, have been employed on a solid phase starting from glutamic acid to generate libraries of N-substituted pyrrolidinones. nsf.gov

Functionalization at the 3- and 5-positions often involves more complex synthetic routes. For instance, a one-step synthesis of densely functionalized pyrrolidinones has been developed through a Smiles-Truce cascade reaction of arylsulfonamides with cyclopropane (B1198618) diesters. acs.org This method allows for the introduction of an aryl group at the α-position to the carbonyl. Ring-closing metathesis and other cyclization strategies are also employed to construct substituted pyrrolidinone rings. mdpi.com The influence of substituents at the 4- and 5-positions on biological activity has been noted in other heterocyclic systems, such as isatin (B1672199) derivatives bearing a pyrrolidine moiety. rsc.org

| Modification Site | Synthetic Approach | Example Reaction | Reference(s) |

| N1-Position | Condensation with primary amines | γ-Butyrolactone + R-NH₂ → 1-R-pyrrolidin-2-one | rsc.org |

| N1-Position | Ugi four-component reaction | Solid-phase synthesis from glutamic acid | nsf.gov |

| C3-Position | Smiles-Truce cascade | Arylsulfonamide + cyclopropane diester → 3-aryl-pyrrolidinone | acs.org |

| C5-Position | Aza-Henry reaction followed by cyclization | N-tert-butanesulfinyl imine + nitroalkane → 5-substituted-pyrrolidinone | nsf.gov |

Derivatization of the 4-Aminophenyl Group

The primary amino group on the phenyl ring is a key functional handle for further derivatization, allowing for the introduction of a wide range of functionalities to probe interactions with biological targets. Standard reactions for aromatic amines can be readily applied.

Acylation of the amino group to form amides is a common transformation. This can be achieved by reacting the amine with acyl chlorides or carboxylic acids using a coupling agent. For example, N-(4-aminophenyl)-substituted benzamides are synthesized by the reduction of the corresponding nitro derivatives, which are formed from the reaction of p-nitroaniline with acyl chlorides. chemrevlett.com

Urea and thiourea (B124793) derivatives can also be prepared. The reaction of the aminophenyl group with isocyanates or isothiocyanates provides a straightforward route to these derivatives. The synthesis of 1-(4-aminophenyl)-3-substituted phenylureas has been reported, starting from the reaction of p-nitroaniline with the appropriate isocyanate, followed by reduction of the nitro group. chemrevlett.com

The amino group can also serve as a nucleophile in substitution reactions or be used as a starting point for the construction of further heterocyclic rings.

| Derivative Type | General Reaction | Reagents | Reference(s) |

| Amides | Acylation | Acyl chlorides, Carboxylic acids + coupling agents | chemrevlett.com |

| Ureas | Reaction with isocyanates | R-NCO | chemrevlett.com |

| Thioureas | Reaction with isothiocyanates | R-NCS | chemrevlett.com |

Incorporation of Heterocyclic Moieties

The introduction of additional heterocyclic rings can significantly alter the physicochemical and pharmacological properties of the parent molecule. These heterocycles can be attached to the pyrrolidinone ring or formed from the aminophenyl group.

Pyrrolidine-fused heterocycles can be synthesized through various cascade reactions. mdpi.com For instance, intramolecular cyclization strategies can lead to bicyclic systems. The reaction of pyrrolidine derivatives with other bifunctional molecules is a common approach.

The aminophenyl group is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles. For example, 2-amino-4-phenyloxazole derivatives have been synthesized by the microwave-assisted reaction of p-substituted 2-bromoacetophenones with urea. researchgate.net Similarly, imidazole (B134444) derivatives can be prepared from 1-(4-aminophenyl)ethan-1-one by reaction with α-haloketones followed by cyclization. nih.gov The synthesis of tetrazole derivatives from Schiff bases derived from bis(4-aminophenyl)methane has also been reported. chemrevlett.com These strategies could be adapted to the this compound scaffold to generate novel, complex heterocyclic systems.

| Heterocycle Type | Synthetic Strategy | Key Precursor | Reference(s) |

| Oxazole | Reaction with α-haloketone and urea | 4-Aminophenyl ketone | researchgate.net |

| Imidazole | Reaction with α-haloketone and cyclization | 4-Aminophenyl ketone | nih.gov |

| Tetrazole | Cyclization of Schiff base with sodium azide | Aromatic amine | chemrevlett.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 4 Aminophenyl Pyrrolidin 2 One Derivatives

Elucidation of Essential Pharmacophores for Biological Activity

The core structure of 4-(4-aminophenyl)pyrrolidin-2-one presents several key pharmacophoric features that are essential for its interaction with biological targets. A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this class of compounds, the essential pharmacophoric points can be dissected into three main components: the pyrrolidin-2-one ring, the 4-aminophenyl group, and the spatial relationship between them.

The Pyrrolidin-2-one Ring: This five-membered γ-lactam is a crucial structural motif found in many biologically active compounds. nih.gov Its key features include a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the lactam N-H). stereoelectronics.org The sp3-hybridized carbons of the ring provide a non-planar, three-dimensional structure that allows for precise spatial orientation of substituents, which is a significant advantage in drug design compared to flat aromatic systems. nih.gov

Linkage and Spatial Orientation: The direct, rigid connection of the phenyl ring to the C4 position of the pyrrolidinone ring fixes the relative orientation of these two key pharmacophoric units. This defined geometry is critical for fitting into a specific binding site. The stereochemistry at the C4 position further dictates the precise 3D arrangement of the aminophenyl group relative to the plane of the lactam ring.

In related inhibitor classes, such as those for HIV-1 integrase, pharmacophore models often include a hydrogen bond acceptor (like the lactam carbonyl), aromatic/hydrophobic regions, and hydrogen bond donors. nih.gov The combination of the lactam, the phenyl ring, and the amino group in this compound fits this general profile, suggesting its potential as a versatile scaffold for targeting a variety of enzymes and receptors.

Impact of Substituent Effects on the Pyrrolidin-2-one Ring System

While the parent compound is unsubstituted on the pyrrolidin-2-one ring (apart from the C4-phenyl group), analysis of related derivatives demonstrates that substitution at the nitrogen (N1) and other carbon atoms (C3, C5) can profoundly impact biological activity. acs.orgacs.org These modifications can alter the molecule's steric profile, electronics, and hydrogen-bonding capacity.

N-substitution on the lactam nitrogen removes the hydrogen bond donor capability of the N-H group but allows for the introduction of various functionalities to explore new binding regions or modulate physicochemical properties like solubility and cell permeability. rdd.edu.iq For instance, in a series of pyrrolidin-2-one derivatives synthesized as potential antibacterial agents, the nature of the N-substituent was critical for activity. researchgate.net

Substitutions at other positions, such as C3 or C5, can introduce new chiral centers, influence the ring's conformation (puckering), and directly interact with the target protein. nih.gov For example, studies on pyrrolidine-2,5-diones have shown that the size and nature of substituents at the C3 position are critical for anticonvulsant activity. nih.gov

Table 1: Illustrative Impact of Pyrrolidine (B122466) Ring Substitution on Biological Activity in a Related Series This table, based on SAR studies of related heterocyclic compounds, illustrates how modifications to the core ring can influence activity.

| Base Scaffold | Position of Substitution | Substituent | Relative Activity | Reference |

| Pyrrolidine | C2 | Benzyl | High | acs.org |

| Pyrrolidine | C2 | Silyloxymethylene | High (regioisomer preference) | acs.org |

| Pyrrolidine | C3 | Methoxy (B1213986) | High (single regioisomer) | acs.org |

| Pyrrolidine-2,5-dione | C3 | Benzhydryl | Potent (Anticonvulsant) | nih.gov |

| Pyrrolidine-2,5-dione | C3 | sec-Butyl | Potent (Anticonvulsant) | nih.gov |

Influence of Modifications on the 4-Aminophenyl Group and its Derivatives

The 4-aminophenyl group is a common motif in medicinal chemistry, and its modification is a key strategy for optimizing drug candidates. nih.gov The primary amine and the phenyl ring are both targets for chemical alteration to improve potency, selectivity, and pharmacokinetic properties.

Modifications of the Amino Group: The primary amine is a strong polar group. Its activity can be modulated by:

N-Alkylation: Adding small alkyl groups can increase lipophilicity but may reduce hydrogen bonding capacity.

N-Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen), which can fundamentally alter binding modes.

Replacement: The amine can be replaced with other groups like hydroxyl (-OH), nitro (-NO2), or methoxy (-OCH3) to probe the importance of its hydrogen bonding and basic properties.

Substitution on the Phenyl Ring: Adding substituents to the aromatic ring can influence activity through steric and electronic effects.

Electron-withdrawing groups (e.g., -Cl, -CF3) can alter the pKa of the amino group and participate in specific interactions like halogen bonding.

Electron-donating groups (e.g., -CH3, -OCH3) can enhance π-π stacking interactions and modify metabolic stability. nih.gov

SAR studies on benzylideneacetophenones, which also contain a substituted phenyl ring, revealed that the presence and position of electron-donating groups on the phenyl rings were critical for enhancing anti-inflammatory and antioxidant activity. nih.gov

Table 2: Representative SAR of the Aminophenyl Moiety in Bioactive Compounds

| Parent Compound Class | Modification to Aminophenyl Moiety | Resulting Biological Effect | Reference |

| Benzylideneacetophenone | 4-amino changed to 4-amino-4'-ethoxy | Equivalent anti-inflammatory activity to reference | nih.gov |

| SGI-1027 Analog | Quinoline added to 4-aminobenzamide | Potent DNMT inhibition | nih.gov |

| 4-Aminoquinoline | Aromatic ring added to side chain | Altered activity and toxicity profile | mdpi.com |

| 4-Aminophenol | Benzylidene added to amino group | Showed broad-spectrum antimicrobial activity | nih.gov |

Stereochemical Considerations and Their Role in Molecular Recognition

Stereochemistry is a paramount consideration for this compound derivatives, as the C4 carbon is a chiral center. This means the compound exists as a pair of non-superimposable mirror images called enantiomers: (R)-4-(4-aminophenyl)pyrrolidin-2-one and (S)-4-(4-aminophenyl)pyrrolidin-2-one.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. This difference in interaction can lead to one enantiomer being significantly more potent (the eutomer) while the other is less active or inactive (the distomer). nih.gov

Furthermore, the five-membered pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations. The specific conformation is influenced by the substituents, and this three-dimensional shape is critical for fitting into a binding site. nih.govbeilstein-journals.org The cis/trans relationship between substituents on the ring is a key determinant of biological activity in many pyrrolidine-based drugs. nih.gov For example, in a series of PPARα/γ dual agonists, the cis-configuration of substituents on the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov Therefore, controlling the absolute stereochemistry at C4 and the relative stereochemistry of any other substituents is essential for rational drug design.

Table 3: The Role of Stereochemistry in Molecular Recognition

| Aspect | Description | Implication for this compound |

| Chirality at C4 | The C4 carbon is a stereocenter, leading to (R) and (S) enantiomers. | The two enantiomers are expected to have different biological activities and potencies. |

| Ring Puckering | The pyrrolidine ring is non-planar and exists in various conformations. | The specific 3D shape, influenced by the C4 substituent, is crucial for receptor fit. |

| Diastereomers | Introduction of other substituents can create diastereomers. | Cis and trans isomers will have different spatial arrangements and distinct biological profiles. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts.

For pyrrolidin-2-one derivatives, QSAR studies have successfully identified key molecular descriptors that govern their activity. In an analysis of antiarrhythmic 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives, descriptors related to molecular shape and electronic properties were found to be critical. The resulting model could explain up to 91% of the variance in the observed biological activity. nih.govresearchgate.net

Similarly, 3D-QSAR studies on pyrrolidine derivatives as Mcl-1 inhibitors have generated predictive models (CoMFA, CoMSIA) that provide contour maps highlighting regions where steric bulk or specific electronic properties (e.g., electronegativity) would be favorable or unfavorable for activity. tandfonline.com These models showed good stability and predictability, allowing for the successful design of new compounds with enhanced potency. tandfonline.com

Table 4: Key Descriptors from QSAR Studies on Related Pyrrolidinone Scaffolds

| QSAR Study Subject | Model Type | Key Descriptor Types | Findings and Predictions | Reference |

| Antiarrhythmic pyrrolidin-2-ones | 2D-QSAR | Topological (PCR, JGI4) | Model explained 91% of activity variance; depends on molecular shape/connectivity. | nih.govnih.govresearchgate.net |

| Mcl-1 Inhibitors | 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic | Generated contour maps to guide substitution for improved activity; led to design of more potent inhibitors. | tandfonline.com |

| MDM2-p53 Inhibitors | 2D/3D-QSAR | Steric, Hydrophobic, H-bonding | Models identified key structural requirements and guided design of new compounds with high predicted affinity. | scispace.com |

| GABA Modulators | 2D-QSAR | Steric, Hydrophobic, Electro-topological, H-bond donor | Model revealed impact of substituent size, lipophilicity, and electronic state on activity. | researchgate.net |

Applying QSAR to this compound derivatives would involve calculating descriptors for the whole molecule and for specific substituents on the pyrrolidinone and aminophenyl rings to build a predictive model for a specific biological target.

Rational Design Principles for Enhanced Molecular Recognition and Potency

Rational design uses the structural information from SAR, SPR, and computational modeling to create new molecules with improved properties. Based on the analysis of the this compound scaffold, several principles can be applied to design more potent and selective derivatives.

Scaffold Hopping and Bioisosteric Replacement: The pyrrolidin-2-one ring or the aminophenyl group can be replaced with other chemical moieties (bioisosteres) that retain similar steric and electronic properties but may offer improved pharmacokinetics or novel interactions. For example, the lactam could be replaced with an open-chain amide or a different heterocyclic ring.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking can be used to visualize how this compound binds. nih.gov This allows for the precise design of new substituents that can form additional hydrogen bonds, fill empty hydrophobic pockets, or displace unfavorable water molecules, thereby increasing binding affinity and potency. acs.org

Optimization of Physicochemical Properties: Rational design also involves fine-tuning properties like lipophilicity (logP), solubility, and metabolic stability. For example, adding polar groups can increase solubility, while blocking sites of metabolism (e.g., by adding a fluorine atom) can increase a compound's half-life.

Stereochemically Pure Synthesis: Given the importance of stereochemistry, a key design principle is to develop synthetic routes that produce a single, desired enantiomer. nih.govacs.org This avoids potential issues with inactive distomers and ensures that the most potent form of the drug is used.

By integrating these principles, a medicinal chemist can systematically modify the this compound structure, guided by SAR data and predictive QSAR models, to evolve this promising scaffold into a highly potent and selective therapeutic agent. rsc.org

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and thermodynamic stability of 4-(4-aminophenyl)pyrrolidin-2-one. These calculations, often performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of the molecule's reactivity and electronic distribution.

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the electron-rich aminophenyl group, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the pyrrolidinone ring and the phenyl bridge, highlighting the electron-accepting region. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher polarizability and a greater ease of electronic excitation. nih.govnih.gov

Molecular Electrostatic Potential (MEP) maps further visualize the electronic landscape. In these maps, electron-rich regions, such as the nitrogen atom of the amino group and the oxygen atom of the carbonyl group, are depicted as areas of negative potential, making them susceptible to electrophilic attack. Electron-deficient regions, primarily around the hydrogen atoms of the amino group and the pyrrolidinone ring, show positive potential and are sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's chemical behavior. These descriptors provide a theoretical basis for understanding its stability and reactivity. indexcopernicus.com

| Quantum Chemical Parameter | Typical Calculated Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.19 to -0.21 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.03 to -0.05 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap (ΔE) | ~4.5 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness (η) | ~2.25 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | ~0.22 eV⁻¹ | Reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | ~3.2 eV | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ~2.3 eV | Quantifies the energy lowering of a system when it accepts electrons from the environment. |

Molecular Dynamics Simulations of Compound-Target Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations are invaluable for investigating its interaction with biological targets, such as enzymes or receptors, providing a dynamic view that complements static molecular docking studies. nih.govresearchgate.net

In a typical MD simulation study, the compound is placed in the binding site of a target protein, and the entire system is solvated in a water box with physiological ion concentrations. The simulation, often run for hundreds of nanoseconds, tracks the trajectory of the compound-target complex under a given force field (e.g., CHARMM, AMBER). tandfonline.com

Analysis of the MD trajectory yields critical information about the stability and nature of the binding. Key metrics include:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable, low-fluctuation RMSD for the ligand indicates that it remains securely bound in the active site throughout the simulation. researchgate.net

Root-Mean-Square Fluctuation (RMSF): This metric identifies the flexibility of different parts of the protein, revealing which residues are most affected by the ligand's binding.

Interaction Analysis: The simulation allows for detailed analysis of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and salt bridges, between the compound and the protein's amino acid residues. The persistence of these interactions over time is a strong indicator of their importance for binding affinity. nih.gov

For instance, MD simulations of similar pyrrolidine (B122466) derivatives have been used to confirm stable binding within the active sites of targets like acetylcholinesterase and myeloid cell leukemia-1 (Mcl-1), demonstrating the stability of the ligand-protein complexes over trajectories of 100 nanoseconds. researchgate.netnih.gov Such studies for this compound would be crucial in validating its potential as an inhibitor for specific biological targets.

Theoretical Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. Various computational models are used to estimate these parameters for this compound based on its molecular structure. mdpi.comnih.gov These predictions help to de-risk further development by flagging potential liabilities such as poor absorption or unwanted metabolism.

The predicted ADME profile for this compound suggests it possesses drug-like characteristics. Key predicted parameters are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rules, which correlate physicochemical properties with oral bioavailability. mdpi.commdpi.com

| ADME Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 176.22 g/mol | Complies with Lipinski's rule (<500), suggesting good potential for absorption. |

| logP (Lipophilicity) | ~1.0 - 1.5 | Indicates balanced solubility; complies with Lipinski's rule (<5). mdpi.com |

| Topological Polar Surface Area (TPSA) | ~55-60 Ų | Predicts good intestinal absorption and cell permeability (<140 Ų). frontiersin.org |

| Hydrogen Bond Donors | 1 (from -NH₂) | Complies with Lipinski's rule (≤5). |

| Hydrogen Bond Acceptors | 2 (from C=O, -NH₂) | Complies with Lipinski's rule (≤10). |

| Aqueous Solubility | Good | Essential for absorption and distribution in the body. |

| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | Indicates potential for activity in the central nervous system (CNS). nih.gov |

| CYP450 Inhibition | Predicted non-inhibitor of major isoforms (e.g., 2D6, 3A4) | Suggests a lower likelihood of drug-drug interactions. mdpi.com |

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable, low-energy conformations of the molecule and to understand the energy barriers that separate them. nih.govarxiv.org

The key conformational degrees of freedom for this molecule are:

Pyrrolidinone Ring Pucker: The five-membered lactam ring is not planar and exists in a set of puckered conformations, typically described as "envelope" or "twist" forms. The position of the 4-substituent (the aminophenyl group) influences the preferred pucker (e.g., Cγ-endo or Cγ-exo), which can impact how the molecule fits into a binding site. nih.gov

Torsion Angle: The rotation around the single bond connecting the phenyl ring to the C4 position of the pyrrolidinone ring defines the relative orientation of the two ring systems.

Computational methods, such as potential energy surface (PES) scans, are used to explore the conformational space. By systematically rotating the key dihedral angle and calculating the energy at each step, an energy landscape can be generated. This landscape reveals the global minimum energy conformation as well as other low-energy, populated conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, and studies on similar N-substituted pyrrolidines show that multiple conformers can be significantly populated in equilibrium. researchgate.net This dynamic behavior is crucial for its interaction with biological targets, as the molecule may adopt a specific conformation upon binding.

Spectroscopic Property Predictions (e.g., NMR, IR) and Validation with Experimental Data

Computational spectroscopy serves as a powerful bridge between the theoretical structure of a molecule and its experimentally measured spectra. rsc.orgscispace.com DFT calculations are widely used to predict vibrational (Infrared - IR) and Nuclear Magnetic Resonance (NMR) spectra for this compound, which are invaluable for structural verification and interpretation of experimental data. unibo.it

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical predictions help in the unambiguous assignment of complex experimental spectra. By comparing the calculated shifts for a proposed structure with the experimental values, researchers can confirm the molecule's constitution and stereochemistry. researchgate.net

IR Spectroscopy: Theoretical frequency calculations predict the positions and intensities of vibrational modes. These calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and method limitations, leading to excellent agreement with experimental FT-IR spectra. This allows for the precise assignment of observed bands to specific molecular motions, such as the C=O stretch of the lactam, the N-H stretches of the amine, and the C=C stretches of the aromatic ring. researchgate.net

| Nucleus/Group | Expected Experimental ¹H Chemical Shift (ppm) | Expected Experimental ¹³C Chemical Shift (ppm) | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

|---|---|---|---|---|

| Aromatic-H (ortho to -NH₂) | ~6.6 | ~115 | N-H Stretch (Amine) | 3300-3500 |

| Aromatic-H (ortho to lactam) | ~7.2 | ~128 | C-H Stretch (Aromatic) | 3000-3100 |

| -CH₂- (Lactam) | ~2.1 - 2.6 | ~30 - 45 | C-H Stretch (Aliphatic) | 2850-2960 |

| -CH- (Lactam) | ~3.5 - 4.0 | ~40 - 50 | C=O Stretch (Lactam) | ~1680 |

| -NH₂ | ~3.7 (broad) | - | C=C Stretch (Aromatic) | 1500-1600 |

| Aromatic-C (ipso -NH₂) | - | ~145 | N-H Bend (Amine) | ~1600 |

| Aromatic-C (ipso lactam) | - | ~130 | C-N Stretch | 1250-1350 |

| C=O (Lactam) | - | ~175 | - | - |

Investigation of Nonlinear Optical (NLO) Properties and Electronic Transfer Characteristics

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The structure of this compound, which features an electron-donating amino group (-NH₂) connected to an electron-accepting carbonyl group (C=O) via a π-conjugated phenyl ring, forms a classic donor-π-acceptor (D-π-A) system. This architecture is known to facilitate intramolecular charge transfer (ICT) upon electronic excitation, which can give rise to large NLO responses. mdpi.com

Computational chemistry, specifically DFT, is used to predict the key parameters that govern NLO activity. These include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β). A large β value is a primary indicator of a strong second-order NLO response. nih.govunamur.be

Time-Dependent DFT (TD-DFT) calculations are employed to study the electronic transitions responsible for these properties. The analysis of the HOMO-LUMO transition reveals its charge-transfer character, where electron density moves from the donor (aminophenyl) to the acceptor (pyrrolidinone) part of the molecule. researchgate.netresearchgate.net The magnitude of this ICT is directly related to the hyperpolarizability. Theoretical studies on similar D-π-A systems demonstrate that DFT calculations can effectively predict NLO properties and guide the design of new materials with enhanced performance. mdpi.com

| NLO Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the molecule's overall polarity. A large ground-state dipole moment is common in D-π-A systems. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an applied electric field. |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. Large β values are desired for applications like frequency doubling. semanticscholar.org |

| HOMO-LUMO Transition | S₀ → S₁ | The lowest energy electronic transition, often characterized by significant intramolecular charge transfer (ICT). |

Potential Applications Beyond Direct Therapeutic Agents Chemical and Materials Science

Role as Versatile Chemical Building Blocks in Organic Synthesis

Organic building blocks are fundamental functionalized molecules that serve as the starting point for the modular construction of more complex molecular architectures. sigmaaldrich.comcymitquimica.com They are crucial in medicinal chemistry, organic synthesis, and materials chemistry. sigmaaldrich.com The structure of 4-(4-aminophenyl)pyrrolidin-2-one, featuring two distinct reactive sites, positions it as a highly versatile building block for synthetic chemists. sigmaaldrich.comcymitquimica.comthieme.deenamine.net

The primary aromatic amine group is a key functional handle for a multitude of chemical transformations. It can readily undergo diazotization reactions to form diazonium salts, which are pivotal intermediates for introducing a wide array of substituents onto the phenyl ring, including halogens, hydroxyl, and cyano groups. Furthermore, the amine group can be acylated, alkylated, or used in coupling reactions to construct more elaborate molecular frameworks.

The pyrrolidin-2-one moiety, a five-membered lactam, also offers several avenues for chemical modification. The amide bond within the lactam ring can be hydrolyzed under acidic or basic conditions to yield a γ-amino acid derivative. This opens up possibilities for its use in peptide synthesis or as a precursor for other complex molecules. The carbonyl group of the lactam can also participate in reduction reactions.

The bifunctional nature of this compound allows it to be a linchpin in the synthesis of novel heterocyclic systems and compounds with tailored properties. Its utility is underscored by the broad importance of the pyrrolidine (B122466) ring, a structure found in numerous natural products and synthetic compounds. wikipedia.org

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Aromatic Amine | Diazotization/Sandmeyer | Halogenated, hydroxylated, or cyanated phenylpyrrolidinone derivatives |

| Aromatic Amine | Acylation | N-acyl derivatives, amides |

| Aromatic Amine | Alkylation | N-alkyl derivatives, secondary/tertiary amines |

| Aromatic Amine | Buchwald-Hartwig Coupling | Arylated amine derivatives |

| Lactam (Amide) | Hydrolysis | γ-amino acid derivatives |

| Lactam (Carbonyl) | Reduction | Pyrrolidine derivatives |

Applications in Polymer Science and Engineering

The field of polymer science continually seeks novel monomers to create materials with enhanced or specialized properties. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal and mechanical stability. researchgate.net The synthesis of these polymers typically involves the polycondensation of aromatic diamines with aromatic dicarboxylic acids or their derivatives. researchgate.netnih.gov

Given its primary aromatic amine functionality, this compound can be utilized as a diamine monomer, or a co-monomer, in the synthesis of novel polyamides. researchgate.netnih.govresearchgate.netnih.gov The incorporation of the bulky and polar pyrrolidinone side group into the polymer backbone is expected to impart unique characteristics to the resulting materials. For instance, it could disrupt chain packing, potentially leading to improved solubility in organic solvents—a common challenge with rigid aromatic polyamides. researchgate.net This enhanced solubility would facilitate polymer processing and characterization.

Furthermore, the polar lactam group could enhance the polymer's thermal properties, such as its glass transition temperature (Tg), and improve its adhesive properties and affinity for moisture. The synthesis of semi-aromatic polyamides using bio-based monomers like 2,5-furandicarboxylic acid is an area of active research, and this compound could be a valuable synthetic partner in creating novel, partially bio-based high-performance plastics. rsc.org

Table 2: Potential Polyamides Derived from this compound

| Co-monomer | Potential Polymer Type | Expected Properties |

| Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High thermal stability, potentially improved solubility |

| Adipoyl chloride | Aliphatic-Aromatic Polyamide | Increased flexibility, modified mechanical properties |

| 2,5-Furandicarboxylic acid | Semi-aromatic, partially bio-based Polyamide | Sustainable, unique thermal and mechanical profile |

Utilization in Dye and Pigment Chemistry

The presence of an aromatic amine group makes this compound a prime candidate for use in the synthesis of dyes and pigments. Aromatic amines are foundational components of a vast array of colorants, most notably azo dyes. The general principle involves the diazotization of the primary aromatic amine followed by coupling with an electron-rich species, such as a phenol (B47542) or another aniline, to form a highly conjugated azo compound, which absorbs light in the visible spectrum.

A significant application for closely related compounds has been identified in the field of cosmetics. A patent details the use of 1-(4-aminophenyl) pyrrolidines as primary intermediates in oxidative hair dye compositions. google.com These compounds serve as effective substitutes for p-phenylenediamine (B122844) (PPD), a common hair dye component known for causing allergic reactions. google.com The 1-(4-aminophenyl) pyrrolidine derivatives, when combined with coupling agents and an oxidizing agent, produce intense and lasting coloration on hair. google.com Given the structural similarity, this compound is expected to perform comparably, offering a pathway to novel dyestuffs with deep coloration. google.com

The specific shade and properties of the resulting dye can be fine-tuned by carefully selecting the coupling partner, allowing for a wide palette of colors. The pyrrolidinone group may also influence the dye's properties, such as its solubility, substantivity to fibers, and lightfastness.

Functional Materials Development (e.g., antioxidants, stabilizers in industrial contexts)

The development of functional materials, such as antioxidants and stabilizers, is crucial for preventing the degradation of polymers, lubricants, and other industrial products when exposed to heat, light, and oxygen. Aromatic amines, particularly those with substitution patterns similar to 4-aminobiphenyl, are known to function as effective antioxidants. nih.gov

Although direct studies on the antioxidant properties of this compound are not widely available, its chemical structure suggests a strong potential for such applications. The mechanism of action for aminic antioxidants typically involves the donation of a hydrogen atom from the N-H bond to a peroxide or alkyl radical, thereby terminating the oxidative chain reaction. The resulting nitrogen-centered radical is stabilized by resonance over the aromatic ring, making the parent molecule an effective radical scavenger.

The this compound molecule could be incorporated as an additive into various materials to enhance their oxidative stability. It could also be chemically integrated into a polymer backbone, creating a material with inherent self-stabilizing properties. This would prevent the leaching of the antioxidant over time, providing long-lasting protection.

Development as Analytical Reagents or Probes

Chemical derivatization is a widely used technique in analytical chemistry to enhance the detectability and separation of analytes. nsf.govnih.gov Reagents that can react with specific functional groups to attach a "tag" are highly valuable. This tag might be a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves ionization efficiency for mass spectrometry. nsf.gov

Research has demonstrated the effectiveness of N-(4-aminophenyl)piperidine, a close structural analog of this compound, as a derivatization agent for organic acids. nsf.govnih.govrowan.eduresearchgate.netresearchwithrowan.com By reacting the amine with a carboxylic acid, a stable amide is formed, and the high proton affinity of the aminophenyl tag significantly enhances the signal in positive-ion mode mass spectrometry, leading to substantial improvements in detection limits. nsf.govnih.gov

Given this precedent, this compound could be developed as a novel derivatization reagent for a variety of analytes containing functional groups that react with amines, such as carboxylic acids and isocyanates. Furthermore, the pyrrolidine scaffold itself is a component of chiral derivatization reagents used for the separation and ultrasensitive detection of enantiomers. nih.gov This suggests that chiral versions of this compound could be synthesized and employed for stereoselective analysis. The development of specific fluorescent probes based on the pyrrolidine structure has also been reported, indicating another potential avenue for the application of this compound in analytical science. nih.gov

Future Research Directions and Translational Perspectives for 4 4 Aminophenyl Pyrrolidin 2 One

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-(4-aminophenyl)pyrrolidin-2-one and its derivatives will likely focus on developing more efficient, stereoselective, and environmentally sustainable methods. Current approaches to synthesizing pyrrolidine-containing molecules often rely on starting materials like proline and 4-hydroxyproline (B1632879) to ensure high optical purity. mdpi.com While effective, this method can limit the ease of introducing diverse functional groups at various positions on the pyrrolidine (B122466) ring. mdpi.com

Future research should prioritize the development of synthetic routes from acyclic precursors, which offers greater flexibility for creating novel analogues. mdpi.com This approach allows for the incorporation of different pharmacophores during the ring-formation stage, opening up new avenues for creating structurally diverse libraries of compounds for screening. mdpi.com Furthermore, a significant area for advancement lies in "green chemistry" principles. This includes exploring:

Catalytic Hydrogenation: Investigating catalysts, such as ruthenium-based systems, for more efficient and environmentally friendly reduction steps. mdpi.com

Biocatalysis: Employing enzymes to carry out specific synthetic transformations with high selectivity and under mild conditions, reducing the need for harsh reagents and protecting groups.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability, while minimizing waste.

These advanced synthetic strategies will be crucial for producing this compound and its derivatives economically and sustainably, facilitating broader research and development.

Identification of Undiscovered Biological Targets and Mechanistic Pathways

While the specific biological activities of this compound are not extensively documented, the activities of structurally related compounds provide a roadmap for future investigations.

Research on novel pyrrolidine-aminophenyl-1,4-naphthoquinones has shown potent anti-leukemic activity. nih.govresearchgate.net These compounds induce cell death in leukemia cell lines through mechanisms involving apoptosis and necrosis, the opening of the mitochondrial permeability transition pore, and the generation of reactive oxygen species (ROS). nih.govresearchgate.net This suggests that this compound and its derivatives could be investigated as potential anti-cancer agents. Future studies should explore:

Cancer Cell Line Screening: Evaluating the cytotoxicity of the compound against a broad panel of cancer cell lines to identify potential therapeutic areas.

Mechanism of Action Studies: If activity is found, elucidating the specific molecular pathways involved, such as effects on apoptosis-regulating proteins (e.g., BCL2), caspases, and key signaling pathways like p38 MAPK. nih.govresearchgate.net

Separately, analogs of pyrovalerone, which feature a 2-pyrrolidinyl-pentan-1-one structure, are potent inhibitors of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov This highlights a completely different therapeutic avenue for pyrrolidinone-based compounds in the central nervous system. Future research could therefore investigate whether this compound or its derivatives can modulate monoamine transporters, suggesting potential applications in treating conditions like depression, ADHD, or other neurological disorders.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be pivotal in unlocking the potential of the this compound scaffold. mdpi.combpasjournals.com These computational tools can accelerate the design and optimization process, making it more efficient and cost-effective. nih.govnih.gov

Key applications for AI/ML in the context of this compound include:

Virtual Screening and Target Identification: AI algorithms can screen vast virtual libraries of derivatives of this compound against known protein structures to predict binding affinity and identify novel biological targets. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.com

Predictive Modeling: ML models can be trained on existing data from related compounds to predict the biological activity and physicochemical properties of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govwiley.com

By integrating AI and ML, researchers can navigate the vast chemical space of possible derivatives more intelligently, increasing the probability of discovering compounds with significant therapeutic potential. bpasjournals.comnih.gov

Development of Advanced Materials with Tunable Properties

The pyrrolidinone structure is a valuable component in materials science. Poly(N-vinylpyrrolidone) (PNVP) is a well-known water-soluble polymer, and other pyrrolidone-based polymers have been shown to exhibit inverse temperature solubility (thermoresponsive behavior) in aqueous solutions. sigmaaldrich.comacs.org This property is highly desirable for creating "smart" materials that respond to environmental stimuli.

Future research could explore the incorporation of this compound as a monomer or functional unit in novel polymers and materials. The presence of the aminophenyl group provides a reactive handle for polymerization and further functionalization. Potential applications include:

Smart Hydrogels: Developing thermoresponsive or pH-responsive hydrogels for applications in drug delivery, tissue engineering, and soft robotics. The material properties could be tuned by adjusting the content of the monomer. mdpi.com

Functional Nanoparticles: Using polymers derived from this compound to stabilize and functionalize metallic nanoparticles (e.g., gold), creating materials with tunable optical properties for use in sensors, catalysis, and nanoelectronics. researchgate.net

Metal-Organic Frameworks (MOFs): Incorporating the scaffold as a linker in MOFs could yield materials with tailored porosity and functionality for applications such as gas sensing and storage. mdpi.com For example, pyrrolidine-fused ligands have been used in MOFs for detecting nitrogen dioxide. mdpi.com

The ability to tune material properties by chemically modifying the this compound unit makes it a promising building block for the next generation of advanced materials. sigmaaldrich.com

Multidisciplinary Research Collaborations for Comprehensive Elucidation

Realizing the full potential of this compound requires a deeply integrated, multidisciplinary approach. The research avenues described above cut across traditional scientific boundaries, necessitating collaboration between experts in various fields.

Chemists and Chemical Engineers: Will be essential for designing and executing novel, sustainable synthetic routes and scaling up production. mdpi.com

Pharmacologists and Biologists: Are needed to screen for biological activity, identify molecular targets, and elucidate the mechanisms of action in cellular and animal models. nih.gov

Computational Scientists and Bioinformaticians: Will apply AI and ML tools for compound design, target prediction, and data analysis, guiding the experimental efforts. mdpi.comnih.gov

Materials Scientists and Polymer Chemists: Can leverage the unique chemical structure to create novel polymers and smart materials with tailored functional properties. sigmaaldrich.commdpi.com

A collaborative ecosystem where these disciplines converge will foster innovation and accelerate the translation of basic scientific discoveries related to this compound into tangible applications in medicine and materials science.

Mentioned Compounds

Q & A

Basic: What are the optimal synthetic routes for 4-(4-aminophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the formation of the pyrrolidinone ring, followed by functionalization of the aromatic ring. Key steps include:

- Ring-closing reactions using γ-lactam precursors under catalytic conditions (e.g., acid or base catalysis).

- Amination via Buchwald-Hartwig coupling or reductive amination to introduce the 4-aminophenyl group .

- Protection/deprotection strategies for the amino group to prevent side reactions (e.g., using Boc or Fmoc groups) .

Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature control (reflux vs. room temperature), and catalyst loading. Reaction progress should be monitored via TLC and NMR spectroscopy to isolate intermediates and ensure purity .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR to confirm the pyrrolidinone ring structure, aromatic proton environments, and amine proton shifts. Deuterated solvents (e.g., DMSO-d6) enhance resolution for hydrogen-bonded NH groups .

- IR Spectroscopy : Detect carbonyl stretching (~1700 cm⁻¹) and NH bending (~1600 cm⁻¹) to validate lactam and amine functionalities .

- X-ray Crystallography : Use SHELX software for structure refinement. Crystallize the compound in aprotic solvents (e.g., ethyl acetate) to resolve steric effects from the 4-aminophenyl substituent .

Basic: What safety and handling protocols are critical when working with this compound?

Methodological Answer:

- GHS Classification : Based on analogs, expect acute toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory sensitization (H335).

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Structural Validation : Confirm compound purity via HPLC (>95%) and cross-check crystallographic data to rule out polymorphic variations .

- Substituent Effects : Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to assess electronic/steric influences on target binding. Fluorine enhances metabolic stability but may reduce solubility .

- Assay Conditions : Standardize cell-based assays (e.g., pH, temperature, and serum content) to minimize variability. Use positive controls (e.g., known enzyme inhibitors) for benchmarking .

Advanced: What strategies can enhance the pharmacological profile of this compound derivatives?

Methodological Answer:

- Bioisosteric Replacement : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility while retaining target affinity .

- Prodrug Design : Mask the amine group with acetyl or carbamate moieties to enhance bioavailability. Hydrolytic cleavage in vivo releases the active compound .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with biological targets (e.g., kinases or GPCRs). Validate with MD simulations to assess stability .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC Optimization : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% TFA. Set detection at 254 nm for maximum UV absorption .

- Calibration Curves : Prepare standards in the range of 0.1–100 µg/mL. Calculate R² values (>0.99) and LOD/LOQ via signal-to-noise ratios .

- Cross-Validation : Compare with LC-MS (ESI+ mode) for high sensitivity. Fragment ions (e.g., m/z 177 [M+H]+) confirm identity in biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.